molecular formula C13H14N2O2S B1284847 3-Amino-N-(3-methylphenyl)benzenesulfonamide CAS No. 953888-95-4

3-Amino-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B1284847
CAS No.: 953888-95-4
M. Wt: 262.33 g/mol
InChI Key: ZGYSJFOOKZZGCV-UHFFFAOYSA-N
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Description

3-Amino-N-(3-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with aniline under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization from ethanol to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-(3-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a carbonic anhydrase inhibitor, which has implications in the treatment of diseases like glaucoma and certain cancers.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to reduced intraocular pressure in glaucoma or hindered tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(3-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-N-(3-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-4-2-6-12(8-10)15-18(16,17)13-7-3-5-11(14)9-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYSJFOOKZZGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588524
Record name 3-Amino-N-(3-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953888-95-4
Record name 3-Amino-N-(3-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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